molecular formula C9H18N2O B13518509 N,N-dimethyl-2-(piperidin-3-yl)acetamide

N,N-dimethyl-2-(piperidin-3-yl)acetamide

Cat. No.: B13518509
M. Wt: 170.25 g/mol
InChI Key: VFGKYKCAJLJMQG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperidin-3-yl)acetamide is a chemical compound with the CAS registry number 138304-50-4 and a molecular formula of C₉H₁₈N₂O, yielding a molecular weight of 170.25 g/mol . This piperidine derivative features both a dimethylamide and a basic piperidine group, as represented by the SMILES notation O=C(N(C)C)CC1CNCCC1 . This specific molecular architecture makes it a compound of interest in various research fields, particularly in medicinal chemistry and drug discovery, where it may serve as a valuable synthetic intermediate or a building block for the development of novel pharmacologically active molecules. Researchers can procure this compound with a guaranteed purity of ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . Please note that this product is strictly for research and further manufacturing applications only; it is not intended for diagnostic or direct human use . Handling should be conducted with appropriate care. Safety information indicates that it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Therefore, researchers are advised to consult the Safety Data Sheet (SDS) and adhere to all stated precautionary measures, which include using personal protective equipment and ensuring good ventilation in the work area .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N-dimethyl-2-piperidin-3-ylacetamide

InChI

InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3

InChI Key

VFGKYKCAJLJMQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine with dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethylacetamide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dimethyl-2-(piperidin-3-yl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound is compared to structurally related acetamides with variations in substituents and heterocyclic systems:

Compound Name Core Structure Key Substituents/Functional Groups Evidence Source
N,N-Dimethyl-2-(piperidin-3-yl)acetamide Piperidine (position 3) N,N-Dimethylacetamide
N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide Imidazole ring Carbonyl group, NH
2-(Piperidin-4-yl)-N-(annulenyl)acetamides Piperidine (position 4) Sulfonyl groups, annulene moieties
Zolpidem Imidazo[1,2-a]pyridine p-Tolyl group, methyl substituents
N2B-1810/N2B-1903 Pyrrolo[3,2-b]pyridine Radiolabeled for PET imaging

Key Observations :

  • Heterocyclic Systems : Imidazole () and imidazopyridine (Zolpidem) introduce aromaticity and hydrogen-bonding sites, influencing solubility and receptor affinity .
  • Functional Groups : Sulfonyl groups in enhance metabolic stability, while radiolabels in enable imaging applications .

Key Observations :

  • High-yield reactions (e.g., 92% in ) often involve intramolecular cyclization, whereas sulfonylation () and alkylation () show moderate yields due to steric challenges.
  • The discontinued status of the target compound () may reflect synthetic complexities compared to more optimized routes for Zolpidem or imidazole derivatives .
Physicochemical Properties

Spectroscopic and physical data highlight structural influences:

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Evidence Source
N,N-Dimethyl-2-(4-oxo-imidazol-2-yl)acetamide 150 3387 (NH), 1722 (CO) 3.21 (s, 6H, CH₃), 9.15 (s, NH)
2-(Piperidin-4-yl)acetamide inhibitors 172–173 Sulfonyl S=O stretching (~1350) 1H-NMR: 3.41 (s, CH₂-CO)
Zolpidem N/A Imidazopyridine C=N (~1600) 1H-NMR: 2.42 (s, CH₃)

Key Observations :

  • The NH and CO groups in ’s compound contribute to hydrogen bonding, as seen in IR and NMR .
  • Piperidine-containing analogs () lack NH peaks, suggesting reduced polarity compared to imidazole derivatives .

Key Observations :

  • Piperidin-4-yl derivatives () show enzyme inhibition, suggesting position 4 may enhance target engagement compared to position 3 .
Pharmacokinetic Considerations
  • Metabolism : Radiolabeled pyrrolopyridine acetamides () exhibit moderate brain uptake due to rapid in vivo metabolism, whereas Zolpidem’s stability allows systemic effects .
  • Hydrogen Bonding : Piperidine’s basic nitrogen may improve solubility, but substituents like sulfonyl groups () or fluorine () further modulate logP and bioavailability .

Biological Activity

N,N-Dimethyl-2-(piperidin-3-yl)acetamide (DMA) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the dimethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes.

The biological activity of DMA is primarily attributed to its ability to modulate receptor and enzyme activity. It can bind to specific targets within the body, leading to various biological effects such as:

  • Antimicrobial Activity : DMA has shown potential in inhibiting the growth of certain bacterial and fungal strains.
  • Anticancer Properties : Research indicates that DMA may induce apoptosis in cancer cells by disrupting cellular processes.
  • Neurological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Antimicrobial Activity

DMA has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)Remarks
Candida auris0.24 - 0.97Effective against resistant strains
Escherichia coli4.69 - 22.9Moderate activity
Staphylococcus aureus5.64 - 77.38Variable effectiveness

These results suggest that DMA can serve as a potential candidate for developing new antifungal and antibacterial agents, particularly against resistant strains .

Anticancer Activity

Studies have demonstrated that DMA derivatives can induce cytotoxic effects in various cancer cell lines. For example, compound derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation:

CompoundCell LineIC50 (µM)Mechanism of Action
DMA Derivative AFaDu (hypopharyngeal)<10Apoptosis induction
DMA Derivative BHeLa (cervical cancer)<20Cell cycle arrest

These findings highlight the potential of DMA derivatives in cancer therapy, suggesting that structural modifications could enhance their efficacy .

Case Studies

  • Antifungal Activity Against Candida auris : A study synthesized several piperidine-based compounds, including DMA derivatives, which exhibited significant antifungal activity against clinical isolates of C. auris. The compounds disrupted the plasma membrane integrity of the fungi, leading to cell death .
  • Anticancer Efficacy : In a study focusing on piperidine derivatives, DMA was shown to have a cytotoxic effect on hypopharyngeal tumor cells, outperforming standard chemotherapy agents in some assays . The mechanism involved apoptosis and disruption of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-2-(piperidin-3-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : A multistep synthesis involving condensation of piperidin-3-yl derivatives with acetylating agents (e.g., dimethylacetamide) under anhydrous conditions is typical. Reaction optimization includes:

  • Temperature control : Maintaining −78°C during LDA-mediated reactions to prevent side-product formation .
  • Purification : Use of column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the target compound .
  • Yield improvement : Employing continuous flow reactors or automated platforms for scalability and reproducibility .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to confirm the structure of This compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.0 ppm), dimethylamide protons (δ 2.8–3.1 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • FT-IR : Validate the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~215 g/mol) and compare with NIST reference data .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

  • Protocol : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps:

  • Data collection : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF).
  • Refinement : Apply SHELXL for hydrogen bonding and thermal displacement parameter analysis .
  • Validation : Cross-check with CCDC databases for similar piperidine-acetamide structures .

Advanced Research Questions

Q. How can computational methods (DFT, NBO) predict the electronic and vibrational properties of This compound?

  • Computational workflow :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Natural Bond Orbital (NBO) analysis : Investigate hyperconjugative interactions (e.g., LP(O) → σ*(N-C)) influencing stability .
  • Vibrational modes : Simulate IR spectra using Gaussian 09 and compare with experimental data to identify key functional groups .

Q. What strategies are effective for analyzing intermolecular interactions and hydrogen-bonding patterns in its crystal lattice?

  • Approach :

  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to understand packing motifs .
  • Hirshfeld surface analysis : Quantify contributions of H···O/N contacts vs. van der Waals interactions using CrystalExplorer .
  • Thermal studies : Perform DSC/TGA to correlate hydrogen-bond strength with melting/decomposition points .

Q. How can in vitro assays evaluate the compound’s pharmacological activity (e.g., receptor binding)?

  • Experimental design :

  • Radioligand binding assays : Screen for GABA_A receptor affinity using [³H]muscimol displacement (IC₅₀ determination) .
  • Dose-response curves : Test neuroactivity in SH-SY5Y cell lines, monitoring Ca²⁺ flux via fluorescent probes .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

  • Troubleshooting :

  • Reaction conditions : Verify inert atmosphere (argon/nitrogen) to prevent oxidation of piperidine intermediates .
  • Analytical calibration : Cross-validate NMR chemical shifts with NIST WebBook entries for dimethylacetamide derivatives .
  • Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted piperidine or acetylated analogs) .

Q. What computational and experimental approaches reconcile differences in predicted vs. observed nonlinear optical (NLO) properties?

  • Resolution :

  • Hyperpolarizability calculations : Compare DFT-derived β values with experimental EFISH measurements .
  • Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian) .
  • Crystal engineering : Modify substituents on the piperidine ring to enhance π-conjugation for NLO applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.